7-Methyloctahydropyrazino[2,1-c][1,4]oxazine
Description
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C8H16N2O/c1-7-5-10-2-3-11-6-8(10)4-9-7/h7-9H,2-6H2,1H3 |
InChI Key |
WCRSYQVCIQHCHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2CCOCC2CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyloctahydropyrazino[2,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7-Methyloctahydropyrazino[2,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties and reactivity.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazine derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups into the molecule, potentially enhancing its properties for specific applications.
Scientific Research Applications
7-Methyloctahydropyrazino[2,1-c][1,4]oxazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Methyloctahydropyrazino[2,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Oxazine Derivatives
Key Structural Differences
- Ring System: The pyrazino-oxazine core in this compound differs from pyrido-oxazines (e.g., 3-phenyloctahydropyrido[2,1-c][1,4]oxazine) by replacing a pyridine ring with pyrazine. This alters electronic properties and hydrogen-bonding capacity, impacting target selectivity . Furo-oxazines (e.g., hexahydro-2H-furo[3,2-b][1,4]oxazine) incorporate a furan ring, enhancing hydrophilicity and enabling anticancer activity .
- Substituent Position and Stereochemistry: The 7-methyl group in the title compound reduces hERG binding, a critical advantage over non-methylated analogues . In 3-phenyloctahydropyrido[2,1-c][1,4]oxazine, the 3-phenyl group and stereochemistry (10R vs. 10S) dictate CNS activity, with diastereomers showing distinct effects on locomotor activity in mice .
Biological Activity
7-Methyloctahydropyrazino[2,1-c][1,4]oxazine is a heterocyclic compound characterized by its unique structural arrangement, which includes a pyrazino ring fused with an oxazine moiety. This compound has garnered attention due to its potential biological activity and therapeutic applications. The molecular formula for this compound is with a molar mass of approximately 156.23 g/mol .
The compound exhibits distinct chemical reactivity, including the ability to undergo nucleophilic substitutions and electrophilic additions typical of oxazine derivatives. Its unique methyl substitution pattern on the octahydropyrazine ring significantly influences its pharmacological profile, potentially altering interactions with biological targets .
Preliminary studies suggest that this compound may interact with various biological targets such as enzymes and receptors involved in cell signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic efficacy .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Initial investigations indicate potential antimicrobial properties, although specific mechanisms remain to be fully characterized.
- Cytotoxicity : Studies have shown varying levels of cytotoxic effects on different cancer cell lines, suggesting a need for further exploration into its anti-cancer potential.
- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, warranting further research into its application in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial. The following table outlines key features of related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Octahydropyrazino[2,1-c][1,4]oxazine | C8H16N2O | Lacks methyl substitution; may exhibit different biological properties. |
| 3-Methyl-3-octahydropyrazino[2,1-c][1,4]oxazine | C9H18N2O | Additional methyl group; potentially enhanced lipophilicity. |
| 7-Hydroxyoctahydropyrazino[2,1-c][1,4]oxazine | C8H17N2O2 | Hydroxyl group introduces polar character; may affect solubility and reactivity. |
This table illustrates how the specific methyl substitution in this compound could influence its interaction with biological systems compared to other derivatives .
Q & A
Q. What are the optimal synthetic routes for 7-Methyloctahydropyrazino[2,1-c][1,4]oxazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves nucleophilic substitution or cyclization reactions. For example, piperazine derivatives (common precursors) are modified via chloroacetylation or benzodioxinylcarbonyl group incorporation under anhydrous conditions . Reaction optimization requires controlling temperature (e.g., reflux at 100°C for 24 hours) and stoichiometric ratios of reagents like carbonyldiimidazole . Yield improvements may involve catalytic methods or solvent selection (e.g., DMFA for solubility) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the piperazine ring conformation and methyl group positioning. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1699 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., 324.76 g/mol) .
Q. How can researchers integrate computational chemistry to predict the compound’s reactivity or stability?
- Methodological Answer : Density Functional Theory (DFT) calculations assess molecular orbital interactions and thermodynamic stability. Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to biological targets, such as enzymes with piperazine-binding pockets . Computational models should be validated against experimental data (e.g., crystallography) .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents). To address this:
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Employ CRISPR-Cas9 gene editing to knockout putative targets (e.g., GPCRs) in cell lines and observe phenotypic changes . Pair this with proteomics (e.g., SILAC labeling) to identify differentially expressed proteins. For in silico validation, use molecular dynamics simulations to model ligand-receptor interactions over time .
Q. What advanced separation techniques improve purification of this compound from reaction byproducts?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with chiral stationary phases resolves enantiomeric impurities . Membrane-based separation (e.g., nanofiltration) removes low-molecular-weight contaminants . For scale-up, simulate process parameters (e.g., pressure, flow rate) using COMSOL Multiphysics .
Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Steric hindrance from the methyl group may slow nucleophilic attacks on the piperazine ring. Electronic effects can be quantified via Hammett constants (σ) for substituents . Use factorial design experiments to test interactions between variables (e.g., temperature, substituent position) .
Data Analysis and Theoretical Frameworks
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?
- Methodological Answer : Apply probit analysis or log-logistic models to calculate LD₅₀ values. Use ANOVA to compare toxicity across cell lines, followed by post-hoc tests (e.g., Tukey’s HSD) . For nonlinear relationships, employ machine learning algorithms (e.g., random forests) to identify critical toxicity predictors .
Q. How should researchers align their work with theoretical frameworks in medicinal chemistry?
- Methodological Answer : Link the compound’s design to established theories, such as the "lock-and-key" model for enzyme inhibition or QSAR (Quantitative Structure-Activity Relationship) principles . Validate hypotheses using dual approaches: in vitro assays for empirical data and DFT calculations for electronic properties .
Contradiction and Validation
Q. What steps ensure reproducibility of synthetic procedures across laboratories?
- Methodological Answer :
Document all reaction parameters (e.g., humidity, solvent purity) using FAIR data principles. Share validated protocols via platforms like PubChem . Conduct inter-laboratory studies to identify critical control points (e.g., catalyst aging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
